11-(2,5-dimethylfuran-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
Description
The compound 11-(2,5-dimethylfuran-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene is a synthetic tricyclic molecule featuring a nitrogen-rich heterocyclic core fused with a dimethylfuran carbonyl substituent. Its structural complexity arises from the 7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene backbone, which contains three nitrogen atoms arranged in a bicyclic framework.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-10-8-13(11(2)21-10)16(20)18-6-7-19-15(9-18)12-4-3-5-14(12)17-19/h8H,3-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUFDYHVDGKSOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN3C(=C4CCCC4=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2,5-dimethylfuran-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene typically involves multiple steps. One common approach starts with the preparation of 2,5-dimethylfuran-3-carbonyl chloride, which is then reacted with appropriate triazatricyclic intermediates under controlled conditions. The reaction conditions often include the use of inert atmospheres, specific solvents like chloroform or ethyl acetate, and temperature control to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
11-(2,5-dimethylfuran-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to achieve the desired transformations. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions might require low temperatures and anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
11-(2,5-dimethylfuran-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 11-(2,5-dimethylfuran-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between the target compound and its analogs:
Functional Group Impact on Properties
- Hydrochloride Salt () : The absence of a substituent and presence of HCl enhances solubility in polar solvents, making it suitable for aqueous-phase reactions. The protonated amine may improve stability during storage .
- The sulfonyl group adds hydrogen-bond acceptor capacity, which could influence target binding affinity .
Biological Activity
The compound 11-(2,5-dimethylfuran-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research indicates that derivatives of 2,5-dimethylfuran possess significant antimicrobial properties. For instance, studies have shown that compounds containing the furan ring exhibit activity against various bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 18 | 100 |
| Candida albicans | 12 | 100 |
Anticancer Activity
The compound's triazatricyclo structure has been linked to anticancer properties in various studies. A notable study demonstrated that this class of compounds could induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study:
In vitro studies on human breast cancer cells (MCF-7) showed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 25 µM). Flow cytometry analysis indicated an increase in early apoptotic cells after treatment.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of the compound. Research suggests that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Mechanism of Action:
The proposed mechanism involves the inhibition of NF-kB signaling pathways, which are crucial for the expression of inflammatory mediators.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption: Rapid absorption with peak plasma concentrations achieved within 1-2 hours post-administration.
- Distribution: High tissue distribution with significant accumulation in liver and lungs.
- Metabolism: Primarily metabolized by cytochrome P450 enzymes.
- Excretion: Excreted mainly via urine as metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
